molecular formula C24H35NO2 B1510444 Bis(4-(hexyloxy)phenyl)amine CAS No. 1158909-71-7

Bis(4-(hexyloxy)phenyl)amine

Cat. No.: B1510444
CAS No.: 1158909-71-7
M. Wt: 369.5 g/mol
InChI Key: MKUJNGFFZMUZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(4-(hexyloxy)phenyl)amine is a useful research compound. Its molecular formula is C24H35NO2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hexoxy-N-(4-hexoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO2/c1-3-5-7-9-19-26-23-15-11-21(12-16-23)25-22-13-17-24(18-14-22)27-20-10-8-6-4-2/h11-18,25H,3-10,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUJNGFFZMUZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Bis(4-(hexyloxy)phenyl)amine in the development of efficient DSCs?

A1: this compound serves as a key structural component within organic dyes used in DSCs. In the provided research, it acts as the donor moiety within the reference dye R6. [] The efficiency of a DSC is heavily reliant on the dye's ability to absorb light and transfer electrons. The structure of this compound influences the dye's light absorption properties and its ability to donate electrons, ultimately impacting the overall power conversion efficiency of the DSC.

Q2: How does the size of the donor moiety, specifically comparing this compound in R6 to the bulkier donor in R7, affect the performance of the DSC?

A2: The research highlights that the size of the donor moiety plays a crucial role in the DSC's performance. The study found that dye R7, incorporating a larger, bulkier donor structure compared to this compound in R6, exhibited superior performance. [] This improvement was linked to several factors:

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